molecular formula C7H12O4S B13792118 Ethyl 3-ethylsulfonylprop-2-enoate

Ethyl 3-ethylsulfonylprop-2-enoate

Cat. No.: B13792118
M. Wt: 192.24 g/mol
InChI Key: SRVCCYWDCDXZFY-UHFFFAOYSA-N
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Description

Ethyl 3-ethylsulfonylprop-2-enoate is an α,β-unsaturated ester characterized by a sulfonyl group at the β-position. Its structure combines an electron-withdrawing ethylsulfonyl moiety with a conjugated enoate system, rendering it reactive toward nucleophilic additions (e.g., Michael additions) and electrophilic substitutions. This compound is typically utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials science due to its dual functionality and stability under diverse reaction conditions.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

ethyl 3-ethylsulfonylprop-2-enoate

InChI

InChI=1S/C7H12O4S/c1-3-11-7(8)5-6-12(9,10)4-2/h5-6H,3-4H2,1-2H3

InChI Key

SRVCCYWDCDXZFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CS(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethylsulfonylprop-2-enoate can be synthesized through various methods. One common method involves the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate. Anion exchange resin is often used as the catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of continuous production methods. The reaction conditions are optimized to ensure high yield and purity, with minimal side reactions. The catalyst can be recycled and regenerated without damage, simplifying the separation process and making continuous production feasible .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylsulfonylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 3-ethylsulfonylprop-2-enoate. Key distinctions in substituents, reactivity, and applications are highlighted:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituents/Features Reactivity/Applications
This compound C₇H₁₂O₄S α,β-unsaturated ester, sulfonyl Ethylsulfonyl at β-position Michael acceptor, synthesis of sulfonyl-containing molecules
Ethyl prop-2-enoate C₅H₈O₂ α,β-unsaturated ester No sulfonyl group Polymerization, simpler ester reactions
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S Saturated ester, sulfonyl Methylsulfonyl at β-position Less reactive due to saturated backbone; intermediate in sulfonamide synthesis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ β-ketoester, aryl fluoride 2-Fluorophenyl, oxo group Pharmaceutical intermediates (fluorine enhances bioavailability)
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate C₁₇H₁₇ClO₂ Substituted propanoate 2-Chlorophenyl, phenyl groups Agrochemicals (chlorine increases stability)

Key Findings :

Reactivity Differences: The α,β-unsaturated ester in this compound enables conjugate additions, unlike saturated analogs like Ethyl 3-(methylsulfonyl)propanoate . The sulfonyl group further activates the β-carbon toward nucleophiles. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits keto-enol tautomerism due to its β-ketoester group, which is absent in the sulfonyl-containing target compound.

Substituent Effects :

  • Sulfonyl vs. Halogens : The ethylsulfonyl group in the target compound increases polarity and electron-withdrawing effects compared to halogenated analogs (e.g., fluorine in , chlorine in ). This enhances stability in polar solvents and electrophilic reactions.
  • Aromatic vs. Aliphatic Substituents : Aryl-containing compounds (e.g., ) may exhibit π-π stacking in crystal structures, whereas aliphatic sulfonyl groups favor hydrogen bonding or dipole interactions .

Applications: Pharmaceuticals: Fluorinated and chlorinated derivatives (e.g., ) are preferred in drug design due to enhanced metabolic stability and target binding. Materials Science: The conjugated system in this compound is advantageous for synthesizing polymers or ligands with tailored electronic properties.

Biological Activity

Ethyl 3-ethylsulfonylprop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, cytotoxic, and other relevant effects based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H14O4SC_8H_{14}O_4S and a molecular weight of approximately 206.26 g/mol. The compound features an ethyl group, a sulfonyl moiety, and an enoate functional group, which may contribute to its biological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. The compound has shown promising results against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.3 µg/mL
Escherichia coli12.5 µg/mL
Pseudomonas aeruginosa25 µg/mL

These MIC values indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated using various cell lines. The compound exhibited cytotoxic effects with an LC50 value ranging from 280 to 765 µg/mL in different assays. This suggests that while it has some cytotoxic properties, it may not be as potent as other known cytotoxic agents such as etoposide (LC50 = 9.8 µg/mL) .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the sulfonyl group may play a crucial role in its interaction with bacterial membranes and cellular components, potentially disrupting essential cellular processes .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of ethyl sulfonyl compounds exhibited enhanced antimicrobial activity compared to their parent compounds. This compound was among those tested, showing significant inhibition against multi-drug resistant strains .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various ethyl derivatives, including this compound. The study found that while some derivatives had high cytotoxicity, this particular compound showed moderate effects, indicating potential for further chemical modifications to enhance its efficacy .

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